molecular formula C19H18O3 B1194621 2-Butyl-3-(4-hydroxybenzoyl)benzofuran CAS No. 52490-15-0

2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Cat. No. B1194621
CAS RN: 52490-15-0
M. Wt: 294.3 g/mol
InChI Key: ZHGKQUXXASLVQQ-UHFFFAOYSA-N
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Description

2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a compound that belongs to the benzofuran family, which is significant in medicinal chemistry due to its pharmacophore presence. While this compound's direct references are limited, research into benzofuran derivatives provides insights into its synthesis, structure, and properties. Benzofuran derivatives are core components in a number of biologically active natural and synthetic compounds, including approved drugs, highlighting their importance in drug discovery and development (Qin et al., 2017).

Synthesis Analysis

The synthesis of benzofuran derivatives can involve various strategies. Electrochemical oxidation in the presence of nucleophiles has been used for the synthesis of new benzofuran derivatives, showing the versatility of electrochemical methods in synthesizing complex organic molecules (Moghaddam et al., 2006). Moreover, palladium-catalyzed carbonylative synthesis from hydroxybenzyl alcohols using formic acid as the CO source has been developed for benzofuran-2(3H)-ones, indicating a method for constructing the benzofuran core with carbon monoxide incorporation (Li et al., 2017).

Molecular Structure Analysis

Benzofuran derivatives have been extensively studied for their molecular structures, which are critical for their biological activities. Structural characterization through methods such as IR, NMR, and Mass spectroscopy is common, providing detailed insights into the molecular frameworks of these compounds (Rambabu et al., 2013).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including electrophilic substitution, coupling reactions, and ring-closure reactions, which are pivotal for synthesizing diverse compounds with potential biological activities. For instance, functionalized benzofuran scaffolds have been synthesized and evaluated for antimicrobial and antioxidant activities, demonstrating the chemical versatility and biological relevance of benzofuran derivatives (Rangaswamy et al., 2017).

Scientific Research Applications

  • Synthesis and Chemical Properties : The study of benzofuran derivatives, including those similar to 2-Butyl-3-(4-hydroxybenzoyl)benzofuran, has contributed to understanding the regiochemistry of electrophilic substitution and the formation of calixbenzofurans. These findings have implications in synthetic organic chemistry (Black et al., 2002).

  • Cancer Research : Certain benzofuran derivatives have demonstrated cytotoxic effects against human cancer cells, showing potential for chemoprevention and cancer treatment. These findings highlight the role of benzofuran compounds in developing new anticancer agents (Katsanou et al., 2007).

  • Anti-inflammatory Properties : Some benzofuran derivatives exhibit significant anti-inflammatory activity, which can be leveraged in the development of new anti-inflammatory drugs (Hu et al., 2011).

  • Antitumor Agents : Research on dihydrobenzofuran lignans, a category related to benzofurans, has identified compounds with potential antitumor activity that inhibit tubulin polymerization. These findings are significant for the development of new antitumor agents (Pieters et al., 1999).

  • Antimicrobial and Antioxidant Activities : Certain benzofuran derivatives have demonstrated antimicrobial and antioxidant properties, suggesting their use in pharmaceutical and nutraceutical applications (Rangaswamy et al., 2017).

  • Neurological Research : Benzofuran compounds have been studied for their potential as butyrylcholinesterase inhibitors, which is relevant for treating neurological disorders such as Alzheimer's disease (Delogu et al., 2022).

properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-2-3-7-17-18(15-6-4-5-8-16(15)22-17)19(21)13-9-11-14(20)12-10-13/h4-6,8-12,20H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGKQUXXASLVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200486
Record name L-3372
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Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-3-(4-hydroxybenzoyl)benzofuran

CAS RN

52490-15-0
Record name 2-Butyl-3-(4-hydroxybenzoyl)benzofuran
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Record name 52490-15-0
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Record name L-3372
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Record name (2-butylbenzofuran-3-yl) (4-hydroxyphenyl) ketone
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Record name (2-butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
HM Patel - Journal of the Serbian Chemical Society, 2012 - doiserbia.nb.rs
Novel heterocyclic acid and mordent acid dyes were synthesized by the coupling of diazonium salt solution of different aromatic amines with 2- butyl-3-(4-hydroxybenzoyl)benzofuran. …
Number of citations: 14 doiserbia.nb.rs
R Chadha, A Bali, G Bansal - Journal of pharmaceutical and biomedical …, 2016 - Elsevier
Dronedarone HCl was subjected to forced decomposition conditions of hydrolysis (neutral, acidic and alkaline), oxidation, photolysis and thermal stress, as suggested in the ICH …
Number of citations: 9 www.sciencedirect.com
T Ishihara, K Tanaka, A Takafuji, K Miura… - International Journal of …, 2023 - mdpi.com
As overproduction of reactive oxygen species (ROS) causes various diseases, antioxidants that scavenge ROS, or inhibitors that suppress excessive ROS generation, can be used as …
Number of citations: 0 www.mdpi.com
W Huang, J Xu, C Liu, Z Chen, Y Gu - The Journal of Organic …, 2019 - ACS Publications
2,3-Disubstituted benzofurans were synthesized from acrolein dimer and 1,3-dicarbonyl compounds by using N-bromosuccinimide as an oxidizing agent. The method was used to …
Number of citations: 38 pubs.acs.org
D Wang, K Fang, X Liu, X Zhang - Textile Research Journal, 2021 - journals.sagepub.com
Reactive dye is widely used for cotton dyeing, but its low utilization results in vast amounts of colored effluent with high salinity discharge. Amino-modified Reactive Red 195/P(styrene-…
Number of citations: 3 journals.sagepub.com
HM Patel - Green and Sustainable Chemistry, 2015 - scirp.org
A series of Mannich products bearing quinoline nucleus was synthesized, characterized, and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv…
Number of citations: 26 www.scirp.org
CN Lima, K Silva, JHO Nascimento… - Textile Research …, 2022 - journals.sagepub.com
The present study aims to evaluate the application of coumarin as a green carrier alternative for dyeing of polyester fabrics, as well as to optimize key dyeing parameters in order to …
Number of citations: 4 journals.sagepub.com
AC Nicolescu, JL Comeau, BC Hill, LL Bedard… - Toxicology and applied …, 2007 - Elsevier
Amiodarone (AM), an antidysrrhythmic drug, can produce serious adverse effects, including potentially fatal AM-induced pulmonary toxicity (AIPT). AM-induced cytotoxicity and …
Number of citations: 26 www.sciencedirect.com
SH Nanjegowda, MG Papanna, R Purohith… - Current …, 2018 - ingentaconnect.com
Background: Natural product research is the most enormous field of research in terms of the amount of data and importance of information. Natural products discovery and …
Number of citations: 1 www.ingentaconnect.com
N Al-Sharairi, ICA Sandu, V Vasilache… - Textile Research …, 2020 - journals.sagepub.com
A multi-analytical technique approach involving the combined use of micro-invasive and nondestructive techniques was used to identify the type of fiber, mordant and natural dye …
Number of citations: 20 journals.sagepub.com

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